N-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)-2-nitro-1H-imidazole-1-pentanamide
Description
Nuclear Magnetic Resonance (NMR)
The ¹H NMR spectrum in deuterated dimethyl sulfoxide (DMSO-d₆) reveals:
- Two singlets at δ 8.24 ppm (H-4 of 2-nitroimidazole) and δ 7.89 ppm (H-4 of 2-methyl-5-nitroimidazole)
- A triplet at δ 3.67 ppm (-CH₂-NHCO-) with coupling constant J = 6.2 Hz
- Methyl group resonance at δ 2.45 ppm (s, 3H)
¹³C NMR data show characteristic signals:
Infrared Spectroscopy (IR)
Key absorption bands include:
Mass Spectrometry
High-resolution electrospray ionization (HR-ESI-MS) data confirm the molecular ion at m/z 365.3446 [M+H]⁺ (calc. 365.3451). Characteristic fragmentation patterns include:
Crystallographic Data and Computational Modeling
Single-crystal X-ray diffraction data remain unavailable for this compound. However, density functional theory (DFT) -optimized structures at the ωB97X-D/def2-TZVP level predict:
- Bond lengths of 1.38 Å for imidazole C-N bonds
- Dihedral angles of 112.4° between the two imidazole planes
- Hydrogen bond donor capacity of 5 (amide NH and imidazole NH groups)
Molecular electrostatic potential maps highlight electron-deficient regions near nitro groups (surface potential +35 kcal/mol) and electron-rich zones at the amide oxygen (-28 kcal/mol).
| Computational Parameter | Value |
|---|---|
| HOMO-LUMO gap | 4.8 eV |
| Dipole moment | 9.2 Debye (gas phase) |
| Solvation energy | -15.6 kcal/mol (water) |
Properties
CAS No. |
154094-92-5 |
|---|---|
Molecular Formula |
C14H19N7O5 |
Molecular Weight |
365.34 g/mol |
IUPAC Name |
N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-5-(2-nitroimidazol-1-yl)pentanamide |
InChI |
InChI=1S/C14H19N7O5/c1-11-17-10-13(20(23)24)19(11)9-6-15-12(22)4-2-3-7-18-8-5-16-14(18)21(25)26/h5,8,10H,2-4,6-7,9H2,1H3,(H,15,22) |
InChI Key |
QRJAWFYCJLNBRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N1CCNC(=O)CCCCN2C=CN=C2[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Starting Material: The synthesis typically begins with , which serves as the precursor.
Reaction Steps:
Industrial Production:: The industrial production of this compound involves scaling up the synthetic process using optimized conditions. These methods are proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Oxidation: The nitro groups in the compound can undergo oxidation reactions.
Reduction: Reduction of the nitro groups can yield corresponding amines.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Reduction: in the presence of a suitable catalyst (e.g., ).
Substitution: or other electrophiles.
Oxidation: or other oxidizing agents.
- Reduction of the nitro groups leads to the formation of corresponding amines.
- Substitution reactions can yield various derivatives of the compound.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of other compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: May have applications in drug development.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The exact mechanism of action is not fully elucidated. it likely involves interactions with cellular targets related to its chemical structure.
Comparison with Similar Compounds
Metronidazole (2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethanol)
Metronidazole, a first-generation nitroimidazole, features a short ethanol side chain. Metronidazole’s clinical use against anaerobic infections (e.g., Clostridium difficile) is well-documented, but resistance arises due to reduced nitroreductase activity in pathogens. The pentanamide linker in the target compound may bypass such resistance by altering metabolic activation pathways .
5-Nitroimidazole/Oxazolidinone Hybrid (Compound 45)
Compound 45 (Sahu et al., 2010) combines a 5-nitroimidazole with an oxazolidinone moiety via a piperazine linker, yielding potent activity against Bacillus cereus (MIC: 200 nM). The target compound lacks the oxazolidinone group but incorporates a second nitroimidazole, possibly broadening its spectrum against Gram-negative anaerobes like Escherichia coli FabH (MIC: 1.56–6.25 μg/mL for related oxadiazole-nitroimidazole hybrids) .
Antibacterial Activity and Mechanism
| Compound | Structure | MIC/IC50 | Target Pathogens |
|---|---|---|---|
| Target Compound | Dual nitroimidazole + pentanamide | Not reported | Hypothesized: Anaerobes |
| Metronidazole | Single nitroimidazole + ethanol | 1–8 μg/mL | C. difficile, Giardia |
| 119h (Oxadiazole hybrid) | 2-Methyl-5-nitroimidazole + oxadiazole | 1.56–3.13 μg/mL | E. coli FabH |
| Compound 45 (Oxazolidinone) | Piperazine-linked hybrid | 200 nM | B. cereus |
The target compound’s dual nitroimidazole design may enhance DNA cross-linking or nitroreductase-mediated cytotoxicity in hypoxic tumor cells, a mechanism observed in EF5 (2-[2-nitro-1H-imidazol-1-yl]-N-pentafluoropropyl acetamide), which binds macromolecules under hypoxia for imaging .
Crystallographic and Stability Studies
Crystal structures of related compounds (e.g., 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl methane-sulfonate) reveal intermolecular C-H···O/N hydrogen bonds and π-π stacking (centroid distances: 3.482–3.894 Å), critical for stability and packing . The target compound’s amide linker may introduce additional hydrogen-bonding sites, improving solubility or crystallinity compared to ester or ether-linked analogs.
Biological Activity
N-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)-2-nitro-1H-imidazole-1-pentanamide is a compound of significant interest due to its potential biological activities, particularly in the context of antimicrobial and antitumor effects. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C13H16N6O4 |
| Molecular Weight | 304.31 g/mol |
| CAS Number | 154094-89-0 |
| InChI Key | JIYZWSLKPBBNTE-UHFFFAOYSA-N |
| LogP | 1.49 |
Synthesis
The synthesis of this compound typically involves the reaction of 2-methyl-5-nitroimidazole derivatives with appropriate acylating agents. The synthetic pathway often includes several steps, including protection-deprotection strategies and coupling reactions to introduce the nitro and imidazole functionalities effectively.
Antimicrobial Properties
This compound has demonstrated notable antimicrobial activity against various anaerobic microorganisms, including bacteria and protozoa. Studies indicate that compounds with similar structures exhibit bactericidal effects at low concentrations, suggesting potential applications in treating infections caused by anaerobic pathogens .
Antitumor Activity
Research has shown that derivatives of nitroimidazoles can enhance the efficacy of chemotherapeutic agents by targeting hypoxic tumor cells. The nitro group in these compounds is believed to play a crucial role in their ability to generate reactive oxygen species (ROS) under hypoxic conditions, leading to increased cytotoxicity against cancer cells .
A specific study highlighted the effectiveness of nitroimidazole derivatives in inhibiting tumor growth in animal models, suggesting that this compound could serve as a promising candidate for further development as an anticancer agent .
The biological activity of this compound is primarily attributed to its ability to interfere with nucleic acid synthesis and function. The compound is believed to undergo reduction within anaerobic environments, leading to the formation of reactive intermediates that can bind to DNA, disrupting replication and transcription processes .
Study on Antimicrobial Efficacy
In a comparative study assessing various nitroimidazole derivatives, this compound exhibited a minimum inhibitory concentration (MIC) comparable to established agents like metronidazole. It was noted for its lower toxicity profile while maintaining effective antimicrobial action against Trichomonas vaginalis and other anaerobic pathogens .
Cancer Research Insights
A recent investigation evaluated the antitumor effects of several nitroimidazole derivatives, including this compound, in xenograft models. The results indicated a significant reduction in tumor size compared to control groups treated with saline or standard chemotherapy alone. The study concluded that the compound's unique structure contributes to its enhanced penetration into tumor tissues under hypoxic conditions, thereby improving therapeutic outcomes .
Q & A
Basic: What synthetic routes are recommended for synthesizing this compound, and how is structural integrity validated?
Answer:
The compound can be synthesized via coupling reactions. For example, bromoacetyl chloride can react with amines like 2-(2-methyl-5-nitroimidazolyl)ethylamine to form intermediates, which are then coupled with aryl piperazines or carboxylic acids using agents like 1,1'-carbonyldiimidazole (CDI) . Structural validation requires ¹H-NMR , ¹³C-NMR , and mass spectrometry to confirm bond connectivity and functional groups. Elemental analysis (e.g., C, H, N ratios) is critical to verify purity, as demonstrated in sulfonyl-tethered benzoate derivatives (e.g., deviations <0.3% between calculated and observed values) .
Advanced: How can researchers resolve discrepancies in spectroscopic data for nitroimidazole derivatives?
Answer:
Discrepancies often arise from structural isomers or impurities. Use 2D NMR techniques (e.g., HSQC, HMBC) to distinguish between regioisomers, particularly when nitro or methyl groups occupy adjacent positions on the imidazole ring . Cross-validation with high-resolution mass spectrometry (HR-MS) ensures accurate molecular ion identification. For crystalline derivatives, X-ray crystallography (using SHELX programs) resolves ambiguities by providing absolute configuration data .
Advanced: What strategies optimize reaction yields for nitroimidazole derivatives under varying conditions?
Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of nitroimidazole intermediates .
- Catalyst use : Bases like triethylamine improve nucleophilic coupling efficiency in reactions with bromoacetyl chloride .
- Temperature control : Reactions involving CDI as a coupling agent typically proceed at 25–50°C to avoid side-product formation .
- Purification : Column chromatography with gradients of ethyl acetate/hexane effectively isolates products, as seen in sulfonyl-tethered benzoate syntheses .
Basic: Which spectroscopic techniques are essential for characterizing nitroimidazole-based compounds?
Answer:
- ¹H-NMR : Identifies proton environments (e.g., methyl groups at δ ~2.5 ppm, nitroimidazole protons at δ ~7.5–8.5 ppm) .
- ¹³C-NMR : Confirms carbonyl carbons (δ ~160–170 ppm) and quaternary carbons in the imidazole ring .
- IR spectroscopy : Detects nitro (ν ~1520–1350 cm⁻¹) and carbonyl (ν ~1700 cm⁻¹) stretches .
- Mass spectrometry : Provides molecular ion peaks and fragmentation patterns for structural elucidation .
Advanced: How do sulfonyl or carbamate modifications affect the biological activity of nitroimidazole derivatives?
Answer:
Sulfonyl groups (e.g., -SO₂- linkages) enhance lipophilicity and membrane permeability, as observed in leishmanicidal sulfonyl-tethered benzoates . Carbamate derivatives (e.g., N-methylcarbamate) improve metabolic stability by resisting esterase cleavage, critical for prolonged antitumor or antiparasitic activity . Structure-activity relationship (SAR) studies should compare IC₅₀ values of modified vs. parent compounds in in vitro assays.
Advanced: What methodologies enable radioisotope labeling of nitroimidazole derivatives for PET imaging?
Answer:
Fluorine-18 labeling is achieved via nucleophilic substitution or prosthetic group coupling. For example, 2-[¹⁸F]fluoroacetate can react with 2-(2-methyl-5-nitroimidazol-1-yl)ethylamine to form radioligands like [¹⁸F]NEFT. Purification via HPLC ensures radiochemical purity (>95%), while in vivo biodistribution studies validate hypoxia-targeting efficiency .
Basic: What best practices ensure accurate crystallographic analysis of nitroimidazole compounds?
Answer:
- Data collection : Use high-resolution synchrotron sources for weakly diffracting crystals.
- Refinement : Employ SHELXL for small-molecule refinement, incorporating restraints for disordered nitro groups .
- Validation : Check using PLATON or CIF-check tools to flag symmetry errors or missed hydrogen bonds .
Advanced: How can computational modeling predict binding affinities of nitroimidazole derivatives?
Answer:
Molecular docking (e.g., AutoDock Vina) simulates interactions with target enzymes (e.g., Giardia flavoenzymes). Input optimized 3D structures (from X-ray data or DFT-optimized geometries) and analyze binding poses for hydrogen bonds with catalytic residues. MD simulations (e.g., GROMACS) assess stability over 50–100 ns trajectories, correlating RMSD values with experimental IC₅₀ data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
